![molecular formula C11H15Cl2N B1663726 6-chloro-3-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride CAS No. 86129-54-6](/img/structure/B1663726.png)

6-chloro-3-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride

Vue d'ensemble

Description

Mécanisme D'action

Target of Action

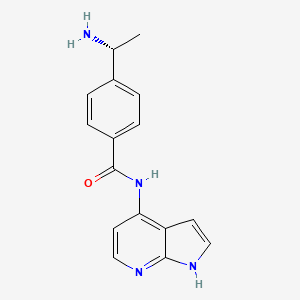

SKF 86466 hydrochloride is a potent and selective antagonist of α2-adrenoceptors . These receptors are primarily found in the brain and cardiovascular system, where they play a crucial role in regulating neurotransmitter release and vascular tone .

Mode of Action

SKF 86466 hydrochloride binds specifically to α2-adrenoceptors at both pre- and post-junctional sites . This binding inhibits the action of endogenous catecholamines such as norepinephrine, leading to a decrease in the activation of these receptors . Interestingly, SKF 86466 has also been reported to antagonize α1-adrenoceptors in humans . Furthermore, due to the structural similarity of receptors, SKF 86466 can bind to 5-HT1A receptors .

Biochemical Pathways

The primary biochemical pathway affected by SKF 86466 hydrochloride is the adrenergic signaling pathway . By blocking the activation of α2-adrenoceptors, SKF 86466 hydrochloride can alter the normal functioning of this pathway, leading to changes in neurotransmitter release and vascular tone .

Result of Action

The primary result of SKF 86466 hydrochloride’s action is its antihypertensive activity . By blocking the activation of α2-adrenoceptors, SKF 86466 hydrochloride can cause a decrease in blood pressure . This has been demonstrated in various rat models, where administration of SKF 86466 hydrochloride led to a decrease in diastolic blood pressure .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du chlorhydrate de SKF 86466 implique plusieurs étapes, à partir de matières premières disponibles dans le commerceLes conditions réactionnelles impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour garantir un rendement et une pureté élevés .

Méthodes de production industrielle

La production industrielle du chlorhydrate de SKF 86466 suit des voies de synthèse similaires mais à plus grande échelle. Le processus est optimisé pour l'efficacité, la rentabilité et la sécurité environnementale. Cela implique l'utilisation de réacteurs à grande échelle, de systèmes à flux continu et de techniques de purification avancées pour produire du chlorhydrate de SKF 86466 de haute pureté .

Analyse Des Réactions Chimiques

Types de réactions

Le chlorhydrate de SKF 86466 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des produits oxydés correspondants.

Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels sur le cycle benzazépine.

Substitution : Le chlorhydrate de SKF 86466 peut subir des réactions de substitution, en particulier aux positions chloro et méthyle.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium et le borohydrure de sodium sont utilisés.

Substitution : Des réactifs comme les halogènes, les agents alkylants et les nucléophiles sont utilisés dans des conditions contrôlées.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés ou cétoniques, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels sur le cycle benzazépine .

Applications de recherche scientifique

Le chlorhydrate de SKF 86466 est largement utilisé dans la recherche scientifique en raison de son antagonisme sélectif des récepteurs alpha-2 adrénergiques. Parmi ses applications, citons :

Chimie : Étude des relations structure-activité des antagonistes des récepteurs alpha-2 adrénergiques.

Biologie : Investigation du rôle des récepteurs alpha-2 adrénergiques dans la signalisation cellulaire et les processus physiologiques.

Médecine : Exploration d'applications thérapeutiques potentielles dans des affections telles que l'hypertension, l'anxiété et la dépression.

Industrie : Utilisé comme composé de référence dans le développement de nouveaux antagonistes des récepteurs alpha-2 adrénergiques .

Mécanisme d'action

Le chlorhydrate de SKF 86466 exerce ses effets en se liant spécifiquement aux récepteurs alpha-2 adrénergiques aux sites pré et post-synaptiques. Cette liaison inhibe l'action des catécholamines endogènes, ce qui entraîne divers effets physiologiques tels que la vasodilatation et la réduction de la pression artérielle. Le composé présente également une certaine activité antagoniste aux récepteurs alpha-1 adrénergiques et aux récepteurs 5-HT1A en raison de similitudes structurelles .

Applications De Recherche Scientifique

SKF 86466 hydrochloride is widely used in scientific research due to its selective antagonism of alpha-2 adrenergic receptors. Some of its applications include:

Chemistry: Studying the structure-activity relationships of alpha-2 adrenergic receptor antagonists.

Biology: Investigating the role of alpha-2 adrenergic receptors in cellular signaling and physiological processes.

Medicine: Exploring potential therapeutic applications in conditions such as hypertension, anxiety, and depression.

Industry: Used as a reference compound in the development of new alpha-2 adrenergic receptor antagonists .

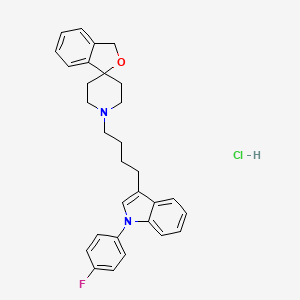

Comparaison Avec Des Composés Similaires

Composés similaires

- Chlorhydrate de 6-chloro-2,3,4,5-tétrahydro-3-méthyl-1H-3-benzazépine

- Bromhydrate de SKF 83959

- Bromhydrate de SKF 81297

- Bromhydrate de SKF 82957

- Bromhydrate de SKF 83822

Unicité

Le chlorhydrate de SKF 86466 est unique en raison de sa forte sélectivité et de sa puissance en tant qu'antagoniste des récepteurs alpha-2 adrénergiques. Comparé à des composés similaires, il présente une affinité plus élevée pour les récepteurs alpha-2 adrénergiques et une affinité plus faible pour les récepteurs alpha-1 adrénergiques, ce qui en fait un outil précieux dans la recherche .

Propriétés

IUPAC Name |

6-chloro-3-methyl-1,2,4,5-tetrahydro-3-benzazepine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN.ClH/c1-13-7-5-9-3-2-4-11(12)10(9)6-8-13;/h2-4H,5-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKQKVNMNAIFCFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(CC1)C(=CC=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70436918 | |

| Record name | SKF-86466 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70436918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86129-54-6 | |

| Record name | SKF-86466 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70436918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENALFOCIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YLW8APL9S8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of SKF 86466?

A1: SKF 86466 exerts its effects by selectively binding to α2-ARs and blocking the binding of endogenous agonists such as norepinephrine. This antagonism prevents the activation of downstream signaling pathways associated with α2-ARs. [, , , , ]

Q2: How does SKF 86466 differ from other α2-AR antagonists?

A2: SKF 86466 exhibits high selectivity for α2-ARs over other receptor subtypes, including α1-ARs and 5-HT1A receptors. This selectivity makes it a valuable tool for dissecting the specific roles of α2-ARs in various physiological processes. [, , , , ]

Q3: What are the downstream effects of blocking α2-ARs with SKF 86466?

A3: Blockade of α2-ARs by SKF 86466 can lead to a variety of physiological effects, depending on the specific location and function of the α2-ARs being targeted. These effects may include:

- Increased neurotransmitter release: α2-ARs typically inhibit the release of neurotransmitters like norepinephrine and dopamine. SKF 86466 can reverse this inhibition, leading to increased neurotransmitter levels in specific brain regions. [, , ]

- Enhanced chemoreceptor sensitivity: α2-ARs normally exert an inhibitory influence on carotid body chemoreceptors, which are responsible for sensing oxygen levels. SKF 86466 can potentiate the chemoreceptor response to hypoxia. [, ]

- Modulation of respiratory rhythm: α2-ARs play a role in regulating respiratory rhythm. SKF 86466 can disrupt this rhythm, leading to changes in breathing patterns. [, , ]

- Cardiovascular effects: SKF 86466 can influence blood pressure and heart rate, likely through its actions on both central and peripheral α2-ARs. [, , ]

Q4: Does SKF 86466 demonstrate any agonist activity at α2-ARs?

A4: While primarily classified as an antagonist, research suggests that SKF 86466 may exhibit partial agonist activity at certain α2-AR subtypes under specific experimental conditions. This partial agonism has been observed in studies using mutant α2-ARs or co-expression with specific G proteins. [, ]

Q5: What is the role of SKF 86466 in studying dopamine release in the hippocampus?

A5: Studies utilizing SKF 86466 have provided evidence for the presence of dopamine release from local dopaminergic nerve terminals in the hippocampus. Administration of SKF 86466 resulted in detectable dopamine levels in hippocampal dialysates, suggesting that α2-ARs may modulate dopamine release in this brain region. []

Q6: How does SKF 86466 impact the hypothermic effects of clozapine?

A6: Research indicates that SKF 86466 effectively blocks the hypothermia induced by clozapine in mice. This finding suggests that the hypothermic effect of clozapine is mediated, at least in part, through central α2-ARs. []

Q7: What is the significance of SKF 86466's selectivity for α2A-ARs over 5-HT1A receptors?

A7: The high selectivity of SKF 86466 for α2A-ARs over 5-HT1A receptors is crucial for differentiating between α2- and 5-HT1A-mediated actions. This selectivity makes SKF 86466 a valuable tool for researchers investigating the distinct roles of these receptors in various physiological and behavioral processes. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-fluoro-2-methyl-5-[(7-phenylmethoxyquinazolin-4-yl)amino]phenol;hydrochloride](/img/structure/B1663647.png)

![(3aR,6S,6aS)-4-methylsulfonyl-1-[(E)-4-piperidin-1-ylbut-2-enoyl]-6-propan-2-yl-3,3a,6,6a-tetrahydro-2H-pyrrolo[3,2-b]pyrrol-5-one;hydrochloride](/img/structure/B1663650.png)